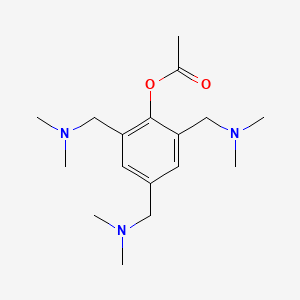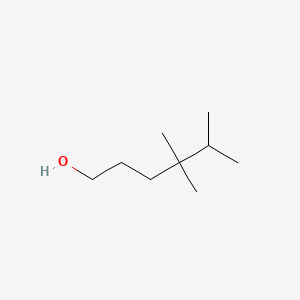
4,4,5-Trimethylhexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5-Trimethylhexan-1-ol is an organic compound with the molecular formula C9H20O. It is a branched-chain alcohol, characterized by the presence of three methyl groups attached to the hexane backbone. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4,5-Trimethylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 4,4,5-trimethylhexan-2-one, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the ketone dissolved in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of isobutene followed by hydrogenation. This process involves the addition of carbon monoxide and hydrogen to isobutene in the presence of a catalyst, forming an aldehyde intermediate. The aldehyde is then hydrogenated to yield the desired alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5-Trimethylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 4,4,5-Trimethylhexan-2-one or 4,4,5-trimethylhexanoic acid.
Reduction: 4,4,5-Trimethylhexane.
Substitution: 4,4,5-Trimethylhexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
4,4,5-Trimethylhexan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways involving branched-chain alcohols.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of plasticizers, lubricants, and surfactants
Wirkmechanismus
The mechanism of action of 4,4,5-Trimethylhexan-1-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological membranes and proteins. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5,5-Trimethylhexan-1-ol
- 2,2,4-Trimethylhexan-1-ol
- 2,3,3-Trimethylhexan-1-ol
Uniqueness
4,4,5-Trimethylhexan-1-ol is unique due to the specific positioning of its methyl groups, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
65502-61-6 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
4,4,5-trimethylhexan-1-ol |
InChI |
InChI=1S/C9H20O/c1-8(2)9(3,4)6-5-7-10/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
ZYXQELDKUPEKLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



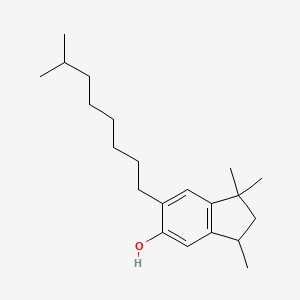
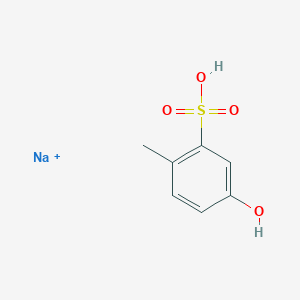

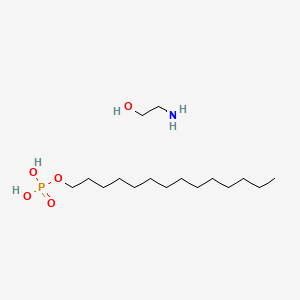
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)





![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)

